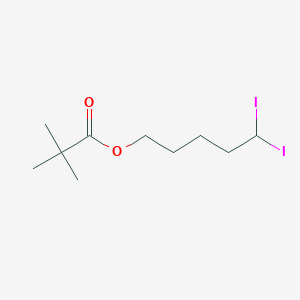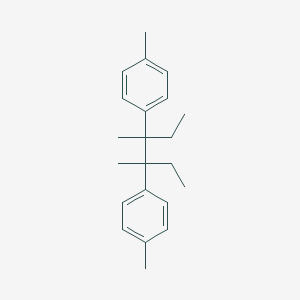
1,1'-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a hexane backbone substituted with methyl groups and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) typically involves a multi-step process. One common method includes the cross-aldol condensation of appropriate precursors, followed by cyclization and dehydration reactions. For instance, the reaction of 3,4-dimethylhexane with 4-methylbenzaldehyde under acidic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell signaling pathways. For instance, its potential anti-inflammatory activity could involve the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine substituents instead of methyl groups.
Hexane, 3,4-dimethyl-: A simpler compound with only the hexane backbone and methyl groups.
(4-methylcyclohex-3-ene-1,1-diyl)dimethanol: A related compound with a cyclohexane backbone and hydroxyl groups.
Uniqueness: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
824400-90-0 |
|---|---|
Molecular Formula |
C22H30 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1-[3,4-dimethyl-4-(4-methylphenyl)hexan-3-yl]-4-methylbenzene |
InChI |
InChI=1S/C22H30/c1-7-21(5,19-13-9-17(3)10-14-19)22(6,8-2)20-15-11-18(4)12-16-20/h9-16H,7-8H2,1-6H3 |
InChI Key |
MQQANOXLDCOQPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)C)C(C)(CC)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


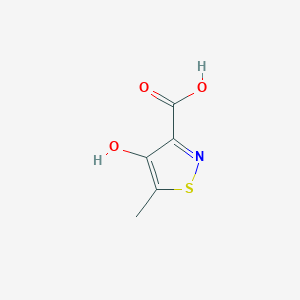
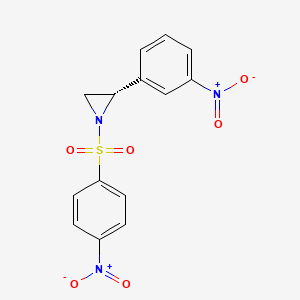
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

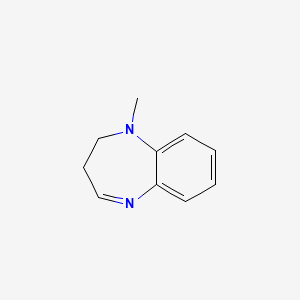
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
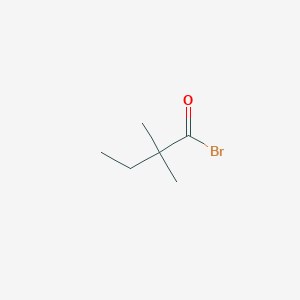
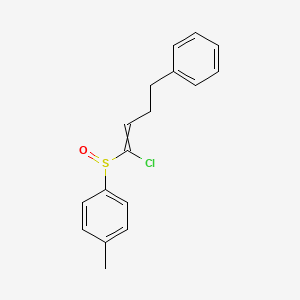
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
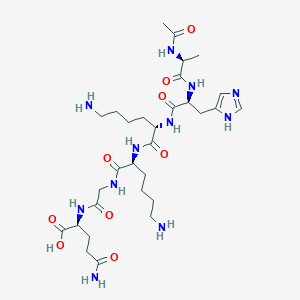
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
![4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl](/img/structure/B14219358.png)
